N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide
Overview
Description
N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring connected through a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Naphthalene Ring: The naphthalene ring is attached through another coupling reaction, ensuring the correct positioning of the substituents.
Formation of the Carbothioamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(Naphthalen-1-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide can be compared with other similar compounds, such as:
N-(Naphthalen-1-YL)-2-(pyridin-2-YL)piperidine-1-carbothioamide: Differing by the position of the pyridine ring, which may affect its reactivity and biological activity.
N-(Naphthalen-2-YL)-2-(pyridin-3-YL)piperidine-1-carbothioamide: Differing by the position of the naphthalene ring, influencing its chemical properties.
N-(Phenyl)-2-(pyridin-3-YL)piperidine-1-carbothioamide: Featuring a phenyl ring instead of a naphthalene ring, which may alter its electronic properties and applications.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-pyridin-3-ylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c25-21(23-19-11-5-8-16-7-1-2-10-18(16)19)24-14-4-3-12-20(24)17-9-6-13-22-15-17/h1-2,5-11,13,15,20H,3-4,12,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWNPYKQOQUAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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